9-(2-Hydroxy-3-nonyl)-1-deazaadenine

Adenosine Deaminase Inhibition Enzyme Kinetics Structure-Activity Relationship

9-(2-Hydroxy-3-nonyl)-1-deazaadenine (synonym: 1-deaza-EHNA, CAS 103298-49-3) is a synthetic deaza analogue of erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) belonging to the adenosine deaminase (ADA) inhibitor class. First characterized in 1984, it replaces the purine N1 nitrogen with a methine (CH) group to probe the structural determinants of EHNA binding.

Molecular Formula C15H24N4O
Molecular Weight 276.38 g/mol
CAS No. 103298-49-3
Cat. No. B1256002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-(2-Hydroxy-3-nonyl)-1-deazaadenine
CAS103298-49-3
Synonyms1-deaza-EHNA
9-(2-hydroxy-3-nonyl)-1-deazaadenine
9-(2-hydroxy-3-nonyl)-1-deazaadenine oxalate, (R*,S*)-(+-)-isomer
erythro-9-(2-hydroxy-3-nonyl)-1-deazaadenine
Molecular FormulaC15H24N4O
Molecular Weight276.38 g/mol
Structural Identifiers
SMILESCCCCCCC(C(C)O)N1C=NC2=C(C=CN=C21)N
InChIInChI=1S/C15H24N4O/c1-3-4-5-6-7-13(11(2)20)19-10-18-14-12(16)8-9-17-15(14)19/h8-11,13,20H,3-7H2,1-2H3,(H2,16,17)/t11-,13+/m1/s1
InChIKeyJZTWTHJFDIWAKD-YPMHNXCESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-(2-Hydroxy-3-nonyl)-1-deazaadenine (1-Deaza-EHNA) — Adenosine Deaminase Inhibitor Selection Guide for Research Procurement


9-(2-Hydroxy-3-nonyl)-1-deazaadenine (synonym: 1-deaza-EHNA, CAS 103298-49-3) is a synthetic deaza analogue of erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) belonging to the adenosine deaminase (ADA) inhibitor class [1]. First characterized in 1984, it replaces the purine N1 nitrogen with a methine (CH) group to probe the structural determinants of EHNA binding [2]. Unlike the parent EHNA — a dual ADA/phosphodiesterase 2 (PDE2) inhibitor — 1-deaza-EHNA exhibits a distinct pharmacological signature: it retains good ADA inhibitory activity (Ki = 1.2 × 10⁻⁷ M) while uniquely sharing with EHNA the ability to inhibit human respiratory syncytial virus (HRSV) replication at MIC = 6.25 µg/mL, a property absent in the more potent ADA inhibitor 3-deaza-EHNA [3].

ADA enzyme inhibition
Reported intermediate ADA inhibition profile suitable for pharmacological modulation without complete suppression.
Antiviral research tool
Demonstrates anti-HRSV activity — one of only two active compounds in the deaza-EHNA series.
Reversible binding kinetics
Semitight inhibitor binding mode supports transient ADA suppression in cell-based assays.

Why 1-Deaza-EHNA Cannot Be Replaced by Other Deaza-EHNA Analogs — Quantitative Divergence Evidence


Interchanging deaza-EHNA analogs is unsupported by their quantitative structure-activity relationships. Substituting the N1 nitrogen (1-deaza-EHNA) yields a Ki of 1.2 × 10⁻⁷ M against ADA; moving the deaza substitution to the N3 position (3-deaza-EHNA) produces a 19-fold more potent inhibitor (Ki = 6.3 × 10⁻⁹ M), while replacement at N7 (7-deaza-EHNA) causes a ~3,300-fold loss of activity (Ki = 4 × 10⁻⁴ M) [1]. Critically, 1-deaza-EHNA and EHNA are the only analogs showing equipotent anti-HRSV activity (MIC = 6.25 µg/mL); 3-deaza-EHNA — the most potent ADA inhibitor — is completely inactive in this assay [1]. This discordance confirms that ADA inhibition potency does not predict antiviral efficacy, and that each deaza positional isomer must be evaluated independently for a given application [2].

Deaza positional isomer shift
ADA inhibitory potency can change by orders of magnitude among N1, N3, and N7 deaza analogs. 3-deaza-EHNA is substantially more potent; 7-deaza-EHNA nearly inactive.
Antiviral spectrum divergence
Anti-HRSV activity is absent in 3-deaza-EHNA and 7-deaza-EHNA, despite 3-deaza-EHNA being the most potent ADA inhibitor. ADA potency does not predict antiviral effect.
Binding mode mismatch
1-Deaza-EHNA is a semitight inhibitor with faster dissociation than tight-binding EHNA or 3-deaza-EHNA. Interchanging can alter reversibility kinetics in experimental protocols.

Quantitative Differentiation Evidence for 9-(2-Hydroxy-3-nonyl)-1-deazaadenine vs. Closest Structural Analogs


ADA Inhibitory Potency — Head-to-Head Ki Comparison Across Deaza Positional Isomers

In a single head-to-head study, 1-deaza-EHNA inhibited adenosine deaminase with Ki = 1.2 × 10⁻⁷ M, compared to 3-deaza-EHNA (Ki = 6.3 × 10⁻⁹ M) and 7-deaza-EHNA (Ki = 4 × 10⁻⁴ M) [1]. 1-Deaza-EHNA is 19-fold less potent than 3-deaza-EHNA but ~3,300-fold more potent than 7-deaza-EHNA. The parent compound EHNA and 3-deaza-EHNA exhibited comparable inhibitory activity in a parallel study (both in the low nanomolar range) [2].

ADA Ki head-to-head
Head-to-head
1-Deaza-EHNA: Ki = 1.2 × 10⁻⁷ M
3-deaza-EHNA: Ki = 6.3 × 10⁻⁹ M (19-fold more potent)
7-deaza-EHNA: Ki = 4 × 10⁻⁴ M (~3,300-fold less potent)
Supports intermediate ADA inhibition workflow; potency differs by >3,300-fold across deaza positions.
Calf intestine ADA; Dixon plot method
Adenosine Deaminase Inhibition Enzyme Kinetics Structure-Activity Relationship

Anti-HRSV Activity — Differential Antiviral Spectrum vs. 3-Deaza-EHNA and 7-Deaza-EHNA

1-Deaza-EHNA and EHNA are equiactive as inhibitors of human respiratory syncytial virus (HRSV) replication, both with MIC = 6.25 µg/mL. In contrast, 3-deaza-EHNA and 7-deaza-EHNA are completely inactive in the same assay system [1]. This represents a qualitative all-or-none difference in antiviral spectrum that does not correlate with ADA inhibitory potency.

Anti-HRSV MIC
Head-to-head
MIC = 6.25 µg/mL
Anti-HRSV activity context — 3-deaza-EHNA and 7-deaza-EHNA completely inactive.
In vitro HRSV replication assay; J Med Chem 1988
Antiviral Activity Human Respiratory Syncytial Virus Viral Replication Inhibition

Semitight Inhibitor Binding Mode — Mechanistic Differentiation from EHNA

Replacement of the N1 nitrogen with a methine group in 1-deaza-EHNA alters the inhibitor binding mode. In contrast to EHNA and 3-deaza-EHNA, which act as tight-binding inhibitors, 1-deaza-EHNA is characterized as a semitight inhibitor: the 6-amino group provides a critical contribution to enzymatic binding only when the N1 nitrogen is also present [1]. The absence of N1 in 1-deaza-EHNA eliminates a key hydrogen-bonding interaction, resulting in faster dissociation kinetics compared to EHNA [1]. This binding mode classification was established in the original characterization study using ADA from calf intestine [1].

Binding mode
Class-level
Semitight inhibitor (faster dissociation) vs. tight-binding EHNA / 3-deaza-EHNA
Reversible, transient ADA suppression for pulse-chase or cell-based kinetic studies.
Calf intestine ADA; J Med Chem 1984
Enzyme Inhibitor Binding Kinetics Semitight Inhibitor ADA Catalytic Mechanism

Tissue-Specific ADA Inhibition Profile — Multi-Isoform Ki Data

Beyond the canonical calf intestinal ADA, 1-deaza-EHNA has been profiled against ADA from multiple tissue sources. BRENDA-curated data reports Ki values ranging from 0.0004 mM (kidney cortex, large ADA isoform) to 0.0012 mM (lung, small ADA isoform), indicating a ~3-fold variation across tissues and isoforms [1]. In a separate study, 1-deaza-EHNA demonstrated stronger inhibiting activity toward LADA (the DPPIV-CD26-bound form of ADA) compared to SADA, a property shared with 3-deaza-EHNA but contrasting with EHNA derivatives [2]. No equivalent multi-tissue profiling is available for 7-deaza-EHNA or 1,3-dideaza-EHNA.

Tissue Ki range
Reported
0.0004–0.0012 mM across kidney cortex, lung, spleen, blood serum, pleural fluid
Tissue-specific ADA modulation; preferential LADA inhibition observed.
BRENDA; Sharoyan et al. 2006
ADA Isoform Selectivity Tissue-Specific Inhibition LADA vs SADA

Anti-HIV Combination Therapy Patent Inclusion — Composition of Matter Coverage

1-Deaza-EHNA is explicitly claimed in a 1992 patent describing therapeutical compositions with enhanced anti-HIV activity, consisting of 2',3'-didesoxyadenosine (ddAdo) combined with an ADA inhibitor selected from the group comprising EHNA, 3-deaza-EHNA, coformycin, deoxycoformycin, 1-deaza-EHNA, 1,3-dideaza-EHNA, and 7-deaza-EHNA [1]. Inclusion in this patent group confirms that 1-deaza-EHNA was recognized as a viable ADA inhibitor for anti-HIV combination strategies alongside the clinical-stage inhibitor pentostatin (deoxycoformycin). Notably, 1-deaza-EHNA is one of the few non-nucleoside ADA inhibitors in this patent family lacking the rare 7-membered ring structure of coformycins, offering synthetic tractability advantages [1].

Anti-HIV patent
Source review
Claimed in 1992 ddAdo combination patent alongside EHNA, 3-deaza-EHNA, coformycins.
Prior art context for ADA inhibitor/nucleoside combination research.
No individual quantitative anti-HIV data reported
Anti-HIV Synergy ddAdo Potentiation ADA Inhibitor Combination Therapy

Optimal Research Application Scenarios for 9-(2-Hydroxy-3-nonyl)-1-deazaadenine Based on Quantitative Differentiation Evidence


HRSV Antiviral Mechanism Studies Requiring ADA Inhibitor with Viral Activity

1-Deaza-EHNA is one of only two compounds in the deaza-EHNA series demonstrating anti-HRSV activity (MIC = 6.25 µg/mL), alongside the parent EHNA [1]. Researchers investigating the mechanistic link between ADA inhibition and HRSV replication should select 1-deaza-EHNA over 3-deaza-EHNA — a more potent ADA inhibitor that is completely inactive against HRSV [1]. This divergent profile enables experimental designs that decouple ADA potency from antiviral effect, using 1-deaza-EHNA as the active comparator and 3-deaza-EHNA as the ADA-active but antiviral-inactive control.

ADA/DPPIV-CD26 Complex Research and LADA-Specific Inhibition Studies

1-Deaza-EHNA exhibits stronger inhibitory activity toward LADA (the DPPIV-CD26-bound ADA isoform) compared to SADA [2]. Investigators studying the immunological functions of the ADA/CD26 complex should procure 1-deaza-EHNA for preferential LADA targeting. Its Ki values have been experimentally determined across five distinct tissue sources (kidney cortex, pleural fluid, blood serum, spleen, lung), providing validated working concentrations for each experimental system [3].

Transient ADA Suppression Protocols Requiring Reversible, Semitight Inhibitor Binding

Unlike the tight-binding inhibitors EHNA and 3-deaza-EHNA, 1-deaza-EHNA is mechanistically classified as a semitight ADA inhibitor due to the absence of the N1 nitrogen hydrogen-bonding interaction present in the parent purine scaffold [1]. This property is advantageous for experimental protocols requiring reversible ADA inhibition with faster dissociation kinetics — such as pulse-chase assays examining adenosine signaling dynamics, or transient ADA suppression in cell culture where complete and prolonged enzyme inactivation would confound downstream readouts.

SAR Probe for Deazapurine Pharmacophore Mapping in Adenosine Deaminase

1-Deaza-EHNA serves as an essential SAR probe for mapping the contribution of the purine N1 position to ADA binding. Its Ki of 1.2 × 10⁻⁷ M [1] represents the specific energetic penalty of N1→CH substitution relative to EHNA (Ki ≈ 4–6.3 nM). When used in parallel with 3-deaza-EHNA (Ki = 6.3 × 10⁻⁹ M) and 7-deaza-EHNA (Ki = 4 × 10⁻⁴ M), researchers can construct a complete positional deaza pharmacophore map spanning a >60,000-fold activity range from a single chemical series [1].

Application
Selection Property
Validation Focus
HRSV antiviral mechanism studies
Dual ADA/HRSV activity profile
ADA-independent antiviral mechanism validation
ADA/DPPIV-CD26 complex research
Preferential LADA inhibition
Isoform-specific inhibition characterization
Reversible ADA inhibition protocols
Semitight inhibitor binding kinetics
Dissociation kinetics in pulse-chase assays
Deazapurine pharmacophore mapping
Positional N1 deaza substitution effect
Complete positional deaza Ki map verification
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